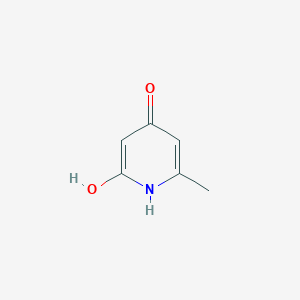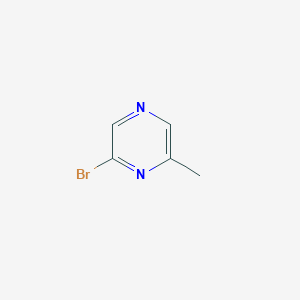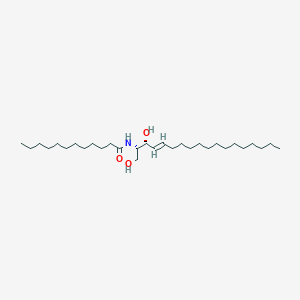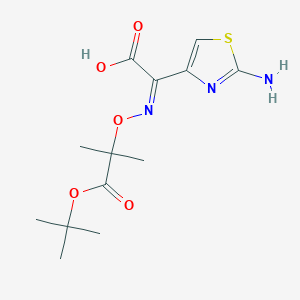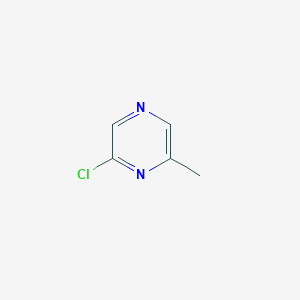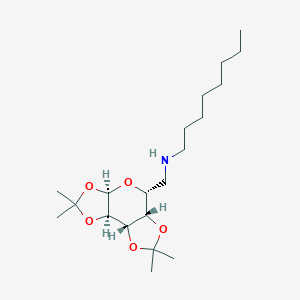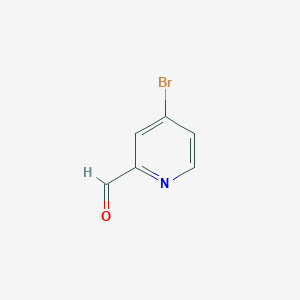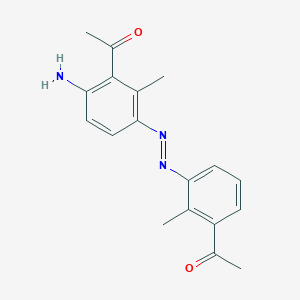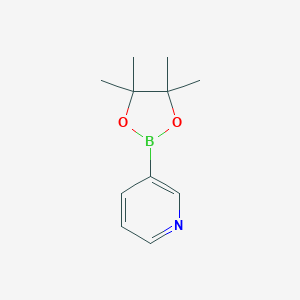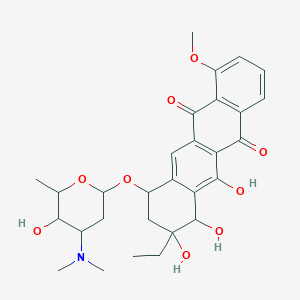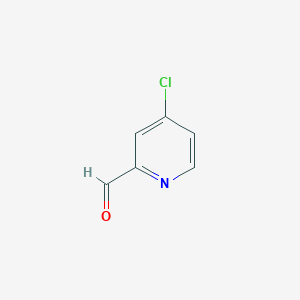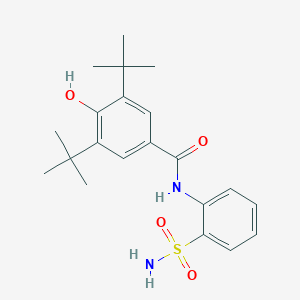
1-苄基-3-甲基哌嗪
概述
描述
1-苄基-3-甲基哌嗪是一种杂环有机化合物,分子式为C12H18N2。它是哌嗪的衍生物,其特征在于在第一个位置的氮原子上连接一个苄基,在第三个位置的氮原子上连接一个甲基。
科学研究应用
1-苄基-3-甲基哌嗪在科学研究中有多种应用:
化学: 它被用作合成更复杂杂环化合物的基础。
生物学: 它在受体-配体相互作用的研究中充当配体。
医药: 该化合物正在研究其潜在的治疗特性,包括用作合成药物制剂的先驱。
5. 作用机理
1-苄基-3-甲基哌嗪的作用机制涉及它与特定分子靶标的相互作用。已知它充当某些受体的配体,调节它们的活性并影响各种生化途径。 确切的分子靶标和途径可能因特定应用和使用环境而异 .
类似化合物:
- 1-苄基-4-甲基哌嗪
- 1-甲基-3-苯基哌嗪
- 1-异丙基-2-甲基哌嗪
比较: 1-苄基-3-甲基哌嗪由于其特定的取代模式而独一无二,赋予其独特的化学和生物学特性。 与类似化合物相比,它可能表现出不同的反应性和结合亲和力,使其适用于其他哌嗪衍生物可能不太有效的特定应用 .
作用机制
Target of Action
1-Benzyl-3-methylpiperazine is a derivative of piperazine . Piperazines are known to have a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems . .
Mode of Action
The mode of action of piperazines, including 1-Benzyl-3-methylpiperazine, is thought to be through blocking acetylcholine at the myoneural junction and having agonist effects upon the inhibitory GABA (γ-aminobutyric acid) receptor . This results in changes in neurotransmitter levels and activity in the brain, which can lead to various physiological effects.
生化分析
Biochemical Properties
It is known that the compound has a molecular weight of 190.28 .
Cellular Effects
It is known that benzylpiperazine, a related compound, has euphoriant and stimulant properties . It is possible that 1-Benzyl-3-methylpiperazine may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzylpiperazine, a related compound, is known to have amphetamine-like actions on the serotonin reuptake transporter, which increases serotonin concentrations in the extracellular fluids surrounding the cell and thereby increasing activation of the surrounding serotonin receptors . It is possible that 1-Benzyl-3-methylpiperazine may have a similar mechanism of action.
Dosage Effects in Animal Models
It is known that benzylpiperazine, a related compound, has similar effects to amphetamine, although its dosage is roughly 10 times higher by weight .
Metabolic Pathways
Benzylpiperazine, a related compound, is known to be metabolized in the liver .
准备方法
合成路线和反应条件: 1-苄基-3-甲基哌嗪可以通过几种方法合成。一种常见的方法涉及1,2-二胺衍生物与锍盐的环化。 例如,N,N’-双诺酰二胺与二苯基乙烯基锍三氟甲磺酸盐在碱(如DBU)存在下反应,生成受保护的哌嗪,然后可以脱保护得到1-苄基-3-甲基哌嗪 .
工业生产方法: 1-苄基-3-甲基哌嗪的工业生产通常涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 具体方法和条件可能因制造商而异,但通常涉及使用易获得的起始原料和高效的催化过程 .
化学反应分析
反应类型: 1-苄基-3-甲基哌嗪会发生各种化学反应,包括:
氧化: 该化合物可以用氧化剂(如高锰酸钾或过氧化氢)氧化。
还原: 还原反应可以用还原剂(如氢化铝锂)进行。
常用试剂和条件:
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 碱存在下的卤代烷烃或酰氯.
主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可以生成苄醇衍生物,而取代反应可以生成多种取代哌嗪 .
相似化合物的比较
- 1-Benzyl-4-methylpiperazine
- 1-Methyl-3-phenylpiperazine
- 1-Isopropyl-2-methylpiperazine
Comparison: 1-Benzyl-3-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for specific applications where other piperazine derivatives may not be as effective .
属性
IUPAC Name |
1-benzyl-3-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFUDSPYJDXBOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369445 | |
| Record name | 1-Benzyl-3-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3138-90-7 | |
| Record name | 3-Methyl-1-(phenylmethyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3138-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-3-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-3-methylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the study regarding (S)-1-benzyl-3 methylpiperazine-2,5-dione and its effect on K-562 cells?
A1: The study found that (S)-1-benzyl-3 methylpiperazine-2,5-dione did not show significant antiproliferative activity against K-562 human chronic myelogenous leukemia cells. [] While other derivatives like (S)-4-benzyl-1-(4-bromo-3-methylphenyl)-2 methylpiperazine (compound A) and (E)-1-(3-methyl 4-((E)-3-(2-methylpropylidene) piperazin-1-yl) phenyl)-2-(2 methylpropylidene) piperazine (compound E) showed promising activity with IC50 values of 30.10±1.6 and 4.60±0.4 μg ml(-1) respectively, compound C's activity was not significant enough to warrant further investigation in this study.
Q2: Does the study provide information about the mechanism of action for (S)-1-benzyl-3 methylpiperazine-2,5-dione?
A2: Unfortunately, the study does not delve into the specific mechanisms of action for each compound tested. [] While it highlights the antiproliferative and erythroid differentiation effects observed, further research would be needed to elucidate how (S)-1-benzyl-3 methylpiperazine-2,5-dione interacts with its molecular targets and the downstream effects leading to the observed cellular responses.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

